Zinc 2'-mercaptobenzanilide

Description

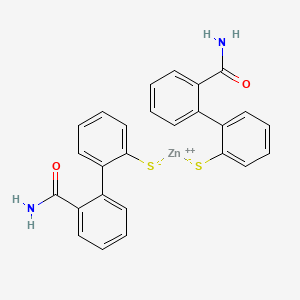

Zinc thiolate complexes are critical in both biological and synthetic chemistry due to their versatile coordination chemistry and redox activity. Such complexes typically feature a zinc center coordinated to sulfur atoms from thiolate ligands, with additional substituents (e.g., carbamoyl groups) influencing reactivity and stability. The carbamoyl moiety (2-carbamoylphenyl) likely enhances hydrogen-bonding interactions or modulates electronic properties compared to simpler benzenethiolate ligands. Zinc thiolates are often studied for their roles in sulfur redox chemistry, catalytic applications, and biomimetic modeling .

Properties

CAS No. |

30429-79-9 |

|---|---|

Molecular Formula |

C26H20N2O2S2Zn |

Molecular Weight |

522.0 g/mol |

IUPAC Name |

zinc bis(2-benzamidobenzenethiolate) |

InChI |

InChI=1S/2C13H11NOS.Zn/c2*15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16;/h2*1-9,16H,(H,14,15);/q;;+2/p-2 |

InChI Key |

OYTQVJNUTJHXKA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[S-].C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[S-].[Zn+2] |

Origin of Product |

United States |

Biological Activity

ZINC;2-(2-carbamoylphenyl)benzenethiolate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings on its biological activity, mechanisms of action, and relevant case studies.

- Chemical Structure : ZINC;2-(2-carbamoylphenyl)benzenethiolate consists of a benzenethiolate group attached to a carbamoylphenyl moiety. This structural configuration is essential for its interaction with biological targets.

- Solubility : The compound is generally soluble in polar solvents, which enhances its bioavailability in biological systems.

Antimicrobial Activity

Research indicates that zinc complexes, including those similar to ZINC;2-(2-carbamoylphenyl)benzenethiolate, exhibit significant antibacterial and antifungal properties. For instance:

- Study Findings : A study on various zinc carboxylates showed effective inhibition against Staphylococcus aureus and Escherichia coli . The presence of thiol groups in compounds like ZINC;2-(2-carbamoylphenyl)benzenethiolate may enhance their antimicrobial efficacy by disrupting microbial membranes.

Anticancer Activity

The anticancer potential of zinc-containing compounds has been explored in various studies:

- Cytotoxicity Studies : Preliminary studies on similar compounds indicated that they could inhibit the growth of cancer cell lines such as U937, with growth inhibition rates ranging from 40% to 45% . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).

The biological activity of ZINC;2-(2-carbamoylphenyl)benzenethiolate is likely mediated through several mechanisms:

- Metal Ion Interaction : Zinc ions can interact with various cellular targets, including enzymes and receptors, influencing their functions. This interaction may lead to altered signaling pathways that promote apoptosis in cancer cells or disrupt microbial integrity.

- Reactive Oxygen Species (ROS) Generation : Zinc complexes can induce oxidative stress in cells, leading to cell death, particularly in cancerous cells.

Case Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial properties of zinc derivatives against multiple bacterial strains. Results demonstrated that compounds with similar structures to ZINC;2-(2-carbamoylphenyl)benzenethiolate exhibited potent antibacterial activity, suggesting its potential use as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Potential

In vitro studies on zinc complexes have shown promising results against various cancer cell lines. For example, a recent investigation highlighted that certain zinc compounds could induce significant cytotoxic effects on U937 cells, indicating their potential as anticancer agents .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Zinc Thiolate Complexes

Structural Comparisons

Zinc thiolate complexes vary significantly in nuclearity, ligand architecture, and coordination geometry. Key examples from the literature include:

Key Insights :

- Binuclear complexes (e.g., [Zn₂(BPMP)(SPh)₂]⁺) exhibit cooperative metal centers that enable redox transformations of sulfur, such as forming polysulfido chains (S₅²⁻) upon reaction with elemental sulfur .

- Mononuclear complexes (e.g., zinc phenolates) prioritize photophysical properties over sulfur reactivity, with luminescence behavior modulated by solvent polarity .

- Carbamoyl-substituted benzenethiolates (hypothetical for the target compound) may introduce steric or electronic effects distinct from unsubstituted or polysulfido analogs.

Reactivity Comparisons

Reactivity differences arise from ligand substituents, nuclearity, and sulfur content:

Key Insights :

- Binuclear complexes facilitate multi-electron redox processes, enabling sulfur chain formation (S₅²⁻) and transfer .

- Mononuclear dithiolates favor nucleophilic sulfur insertion, forming tetrasulfanides (e.g., Zn–S₄) .

- The carbamoyl group in the target compound may alter redox potentials or steric accessibility compared to phenyl or alkyl thiolates.

Functional Comparisons

Key Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.